molecular formula C22H15Cl2N3O3 B13702791 N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-3-nitrobenzamide

N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-3-nitrobenzamide

Cat. No.: B13702791
M. Wt: 440.3 g/mol
InChI Key: FUGDAMBHSPPHKD-UHFFFAOYSA-N
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Description

N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-3-nitrobenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes chloro, cyano, and nitro functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-3-nitrobenzamide typically involves multiple steps, including the introduction of chloro, cyano, and nitro groups into the benzamide structure. Common synthetic routes may involve:

    Nitration: Introduction of the nitro group using nitric acid and sulfuric acid.

    Chlorination: Introduction of the chloro groups using chlorine or chlorinating agents.

    Cyano Group Introduction: Introduction of the cyano group using cyanide sources such as sodium cyanide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Reagents such as sodium hydroxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro groups can yield various substituted benzamides.

Scientific Research Applications

N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Cellular Pathways: Influencing signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-2-hydroxy-3,5-diiodobenzamide
  • N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-3-hydroxybenzamide

Uniqueness

N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H15Cl2N3O3

Molecular Weight

440.3 g/mol

IUPAC Name

N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-3-nitrobenzamide

InChI

InChI=1S/C22H15Cl2N3O3/c1-13-9-18(19(12-25)14-5-7-16(23)8-6-14)20(24)11-21(13)26-22(28)15-3-2-4-17(10-15)27(29)30/h2-11,19H,1H3,(H,26,28)

InChI Key

FUGDAMBHSPPHKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Cl)C(C#N)C3=CC=C(C=C3)Cl

Origin of Product

United States

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